molecular formula C20H28N2O2 B12891973 1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene

1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B12891973
M. Wt: 328.4 g/mol
InChI Key: HZUBCODHGIPQCD-VKYMVXLJSA-N
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Description

1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound featuring two oxazoline rings attached to a benzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. The reaction conditions often require the presence of a dehydrating agent to facilitate the formation of the oxazoline rings. Common reagents include thionyl chloride or phosphorus trichloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The oxazoline rings can be oxidized to oxazoles under specific conditions.

    Reduction: Reduction reactions can convert the oxazoline rings back to amino alcohols.

    Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of amino alcohols.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The oxazoline rings play a crucial role in stabilizing the metal center and enhancing the reactivity of the complex.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis((4S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene
  • 1,2-Bis((4S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)benzene
  • 1,2-Bis((4S)-4-(methyl)-4,5-dihydrooxazol-2-yl)benzene

Comparison

1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of sec-butyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and the stability of its metal complexes, making it distinct from its similar counterparts.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

(4S)-4-butan-2-yl-2-[2-[(4S)-4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H28N2O2/c1-5-13(3)17-11-23-19(21-17)15-9-7-8-10-16(15)20-22-18(12-24-20)14(4)6-2/h7-10,13-14,17-18H,5-6,11-12H2,1-4H3/t13?,14?,17-,18-/m1/s1

InChI Key

HZUBCODHGIPQCD-VKYMVXLJSA-N

Isomeric SMILES

CCC(C)[C@H]1COC(=N1)C2=CC=CC=C2C3=N[C@H](CO3)C(C)CC

Canonical SMILES

CCC(C)C1COC(=N1)C2=CC=CC=C2C3=NC(CO3)C(C)CC

Origin of Product

United States

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